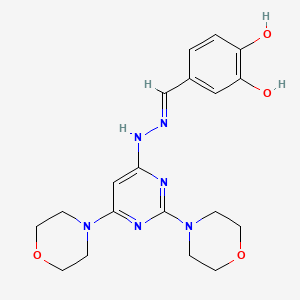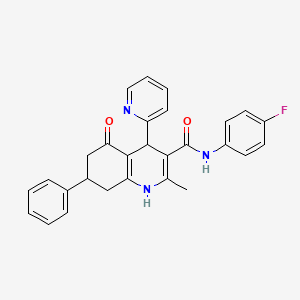![molecular formula C20H23NO5 B6021219 3-[(4-methoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B6021219.png)
3-[(4-methoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-methoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid, also known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. MPPA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 3-[(4-methoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) pathway. COX is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been shown to exhibit antioxidant activity. In a study conducted on rats with liver damage, this compound was found to significantly reduce oxidative stress and improve liver function.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-[(4-methoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid is its ability to selectively inhibit the COX-2 pathway, which is involved in inflammation and pain. This makes this compound a promising candidate for the treatment of arthritis and other inflammatory diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are a number of future directions for the research on 3-[(4-methoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid. One direction is to further investigate the mechanism of action of this compound and its effects on other pathways involved in inflammation and pain. Another direction is to investigate the potential use of this compound as a chemotherapeutic agent for the treatment of cancer. Additionally, the development of more efficient synthesis methods and formulations of this compound could improve its therapeutic potential.
Synthesis Methods
The synthesis of 3-[(4-methoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid involves the reaction of 4-methoxybenzoyl chloride and 4-propoxyphenylacetic acid in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain this compound in its pure form. The purity of this compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
3-[(4-methoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has been extensively studied for its potential use as a therapeutic agent in various diseases such as arthritis, cancer, and neurodegenerative disorders. The anti-inflammatory and analgesic properties of this compound make it a promising candidate for the treatment of arthritis. In a study conducted on rats with adjuvant-induced arthritis, this compound was found to significantly reduce inflammation and joint damage.
In addition to its anti-inflammatory properties, this compound has also been shown to exhibit anti-cancer properties. In a study conducted on breast cancer cells, this compound was found to inhibit cell proliferation and induce cell death. This suggests that this compound may have potential as a chemotherapeutic agent for the treatment of breast cancer.
properties
IUPAC Name |
3-[(4-methoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-3-12-26-17-10-4-14(5-11-17)18(13-19(22)23)21-20(24)15-6-8-16(25-2)9-7-15/h4-11,18H,3,12-13H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRWXMZKXLUBIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidin-4-yl)-2-methylpyrimidin-4(3H)-one](/img/structure/B6021158.png)
![N,N-diethyl-4-{[2-(2-thienylcarbonyl)hydrazino]carbonyl}benzenesulfonamide](/img/structure/B6021163.png)
![N-[1-(4-isopropylphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B6021170.png)
![(1H-imidazol-2-ylmethyl)methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amine](/img/structure/B6021180.png)
![ethyl 4-[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6021183.png)
![ethyl 4-{[2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B6021193.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]piperidine bis(trifluoroacetate)](/img/structure/B6021199.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[(3-phenylpropyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6021204.png)
![5-(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B6021208.png)

![2-(2-methoxyphenyl)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6021240.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B6021247.png)